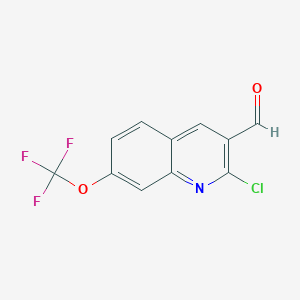

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde: is a chemical compound with the molecular formula C11H5ClF3NO2 and a molecular weight of 275.61 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde typically involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent . The electron-donating nature of the diethylamino group facilitates the selective formation of the singly formylated product . Careful temperature control is essential to achieve an adequate yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the chloro group.

Condensation Reactions: Forms amides when reacted with substituted carboxylic acids in the presence of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA).

Common Reagents and Conditions:

Vilsmeier Reagent: Used in the initial synthesis.

EDC and TEA: Used in condensation reactions to form amides.

Major Products:

Aplicaciones Científicas De Investigación

Biological Applications

The biological activity of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde has been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting strong antibacterial effects.

Anticancer Properties

Several studies have demonstrated the anticancer potential of derivatives of this compound. For instance, a derivative was shown to inhibit cell proliferation in breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests that modifications to the quinoline structure can enhance its cytotoxic effects.

Case Studies

Case Study 1: Antidiabetic Activity

A recent study investigated the effects of this compound on glucose metabolism in diabetic models. The compound was found to lower blood glucose levels significantly when administered at doses of 20 mg/kg body weight. This effect was attributed to enhanced insulin sensitivity and glucose uptake in peripheral tissues.

Case Study 2: Inhibition of Protein Kinase CK2

In another study, derivatives were tested for their ability to inhibit protein kinase CK2, an enzyme implicated in various cancers. The most potent derivative exhibited an IC50 value of 200 nM, indicating strong inhibition and providing a basis for further development as a cancer therapeutic.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the compound forms critical hydrogen bonds and hydrophobic interactions within the active sites of enzymes such as protein kinase CK2 and α-glucosidase, enhancing our understanding of its mechanism of action.

Mecanismo De Acción

The mechanism of action for 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is not extensively documented. its reactivity is primarily due to the presence of the chloro and trifluoromethoxy groups, which influence its chemical behavior .

Comparación Con Compuestos Similares

2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but lacks the trifluoromethoxy group.

2-Chloro-7-(diethylamino)quinoline-3-carbaldehyde: Similar structure but with a diethylamino group instead of trifluoromethoxy.

Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde imparts unique electronic properties, making it distinct from other quinoline derivatives .

Actividad Biológica

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique trifluoromethoxy group and chloro substitution, presents potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

- Molecular Formula : C11H5ClF3NO

- Molecular Weight : 259.61 g/mol

- CAS Number : 1621615-09-5

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including resistant strains of bacteria .

- Anticancer Properties : The quinoline scaffold has been associated with anticancer activity. Research indicates that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines, making them potential candidates for cancer therapy .

- Anti-inflammatory Effects : Compounds containing the quinoline ring system have been evaluated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, thereby reducing symptoms associated with inflammatory diseases .

- Antiviral Activity : Some studies suggest that quinoline derivatives can exhibit antiviral properties, potentially inhibiting viral replication and spread .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The trifluoromethoxy group may enhance lipophilicity and bioavailability, facilitating cellular uptake and interaction with enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

- Antimicrobial Evaluation : A study investigated a series of quinoline derivatives, including those structurally similar to this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .

- Inflammatory Pathway Inhibition : Research focusing on the anti-inflammatory properties revealed that these compounds could effectively reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism for their therapeutic application in inflammatory diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACEIOQUUWABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.